
1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine is a chemical compound with a complex structure that includes a benzyl group, a nitrophenyl group, and a tetrazole ring
Preparation Methods
The synthesis of 1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the benzyl and nitrophenyl groups. One common synthetic route involves the reaction of benzylamine with 2-nitrobenzyl chloride to form the intermediate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological targets, affecting various cellular pathways .
Comparison with Similar Compounds
1-Benzyl-N-(2-nitrophenyl)-1H-tetrazol-5-amine can be compared with other similar compounds, such as:
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine: This compound has a similar structure but includes a piperidine ring instead of a tetrazole ring.
1-Benzyl-N-(2-nitrophenyl)-1H-imidazol-5-amine: This compound has an imidazole ring instead of a tetrazole ring.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and potential biological activities .
Properties
CAS No. |
88104-46-5 |
|---|---|
Molecular Formula |
C14H12N6O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-benzyl-N-(2-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12N6O2/c21-20(22)13-9-5-4-8-12(13)15-14-16-17-18-19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,18) |
InChI Key |
ZWBVOCIJUCAWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


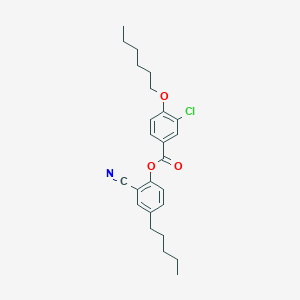
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
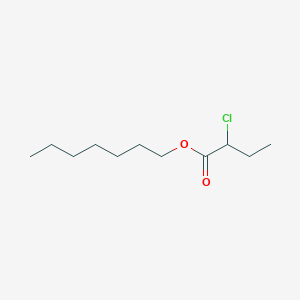

![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)


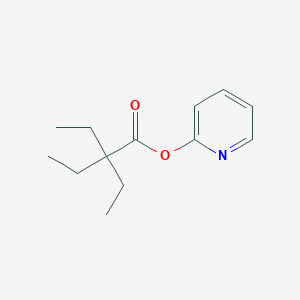
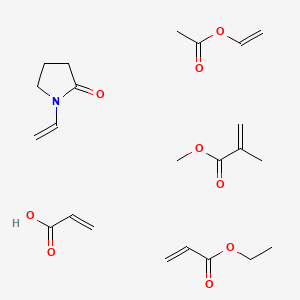
![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)
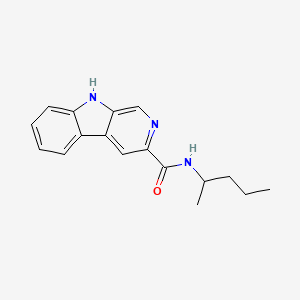


![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
